molecular formula C18H18FNO4 B11236010 N-(2-fluorobenzyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(2-fluorobenzyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11236010
M. Wt: 331.3 g/mol
InChI Key: KRGIYKWYVYAGNM-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxepine core, which is a bicyclic structure containing both benzene and dioxepine rings, and is substituted with a fluorophenyl group and a methoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxepine Core: The benzodioxepine core can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorophenyl halide and a suitable nucleophile.

    Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using a methoxy donor such as dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is investigated for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-Fluorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Fluorophenyl)methyl]-8-quinolinamine
  • N-[(2-Fluorophenyl)methyl]-8-quinolinamine derivatives
  • Fluorophenyl-substituted benzodioxepines

Uniqueness

N-[(2-Fluorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific combination of functional groups and the benzodioxepine core This unique structure imparts distinct chemical properties and biological activities that differentiate it from other similar compounds

Properties

Molecular Formula

C18H18FNO4

Molecular Weight

331.3 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide

InChI

InChI=1S/C18H18FNO4/c1-22-15-10-17-16(23-7-4-8-24-17)9-13(15)18(21)20-11-12-5-2-3-6-14(12)19/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,20,21)

InChI Key

KRGIYKWYVYAGNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(=O)NCC3=CC=CC=C3F)OCCCO2

Origin of Product

United States

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